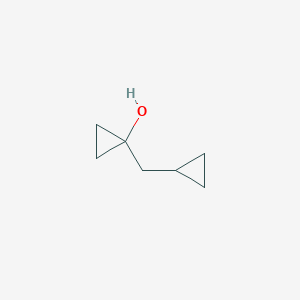
Methyl (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate is a chemical compound with the molecular formula C10H12ClFNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with methylamine to form the corresponding amine.
Esterification: The amine is then esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reductive amination and esterification reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Types of Reactions:
Oxidation: Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in the central nervous system.
Pathways Involved: It modulates neurotransmitter pathways, particularly those involving dopamine and serotonin, which are crucial for neurological functions.
Comparación Con Compuestos Similares
- Methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate
- 4-Chloro-3-fluorophenylboronic acid
- 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
Comparison:
- Structural Differences: The position of the amino and ester groups can vary, leading to different stereoisomers.
- Chemical Properties: The presence of different substituents (e.g., trifluoromethyl group) can significantly alter the compound’s reactivity and biological activity.
- Applications: While all these compounds have applications in medicinal chemistry, their specific uses can vary based on their unique properties.
This article provides a comprehensive overview of methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H11ClFNO2 |
|---|---|
Peso molecular |
231.65 g/mol |
Nombre IUPAC |
methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3/t9-/m1/s1 |
Clave InChI |
RBFNBHWANRSGPG-SECBINFHSA-N |
SMILES isomérico |
COC(=O)C[C@H](C1=CC(=C(C=C1)Cl)F)N |
SMILES canónico |
COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



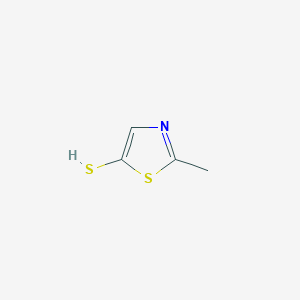
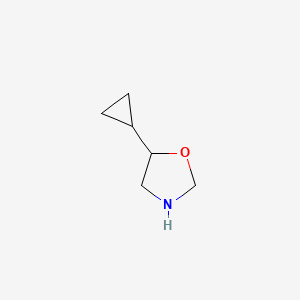
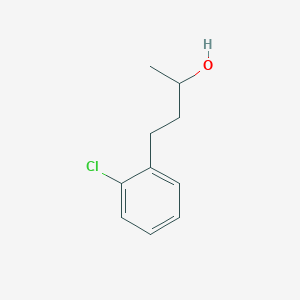

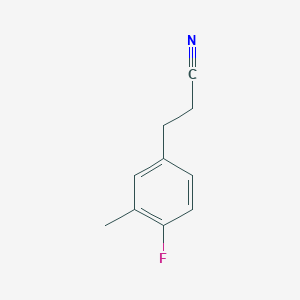
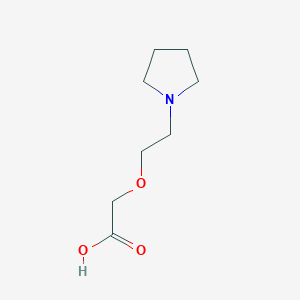
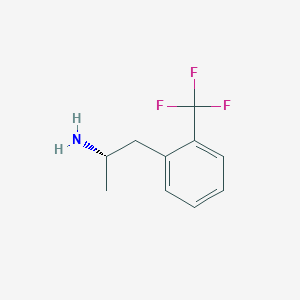
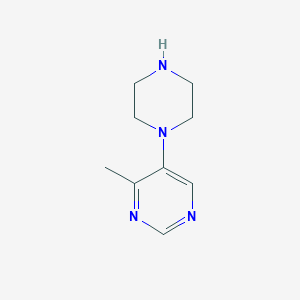
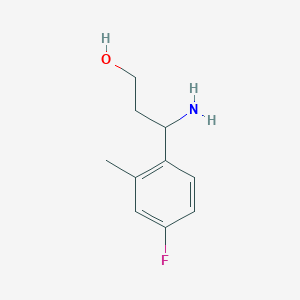
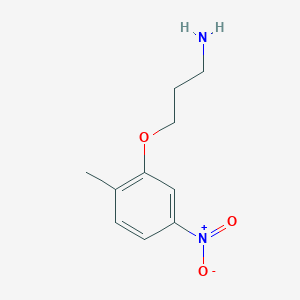

![(r)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13606441.png)
